[(1-ethyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine
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Overview
Description
(1-ethyl-1H-pyrazol-4-yl)methylamine is a compound that features a pyrazole ring substituted with an ethyl group and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-4-yl)methylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Alkylation: The pyrazole ring is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group.
Coupling with Phenylethylamine: The final step involves the coupling of the ethyl-substituted pyrazole with phenylethylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of (1-ethyl-1H-pyrazol-4-yl)methylamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Saturated amines or alcohols.
Substitution: Alkylated amines or other substituted derivatives.
Scientific Research Applications
(1-ethyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and phenylethylamine moiety can interact with active sites or binding pockets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-pyrazol-4-yl)methylamine
- (1-ethyl-1H-pyrazol-4-yl)methylamine
- (1-ethyl-1H-pyrazol-4-yl)methylamine derivatives with various substituents
Uniqueness
(1-ethyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the pyrazole ring with the phenylethylamine moiety provides a distinct scaffold that can be further modified for various applications.
Properties
Molecular Formula |
C14H19N3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C14H19N3/c1-2-17-12-14(11-16-17)10-15-9-8-13-6-4-3-5-7-13/h3-7,11-12,15H,2,8-10H2,1H3 |
InChI Key |
BMFROFCYMPULLM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCCC2=CC=CC=C2 |
Origin of Product |
United States |
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